molecular formula C11H19NO4 B13677247 Methyl 2-(Boc-amino)-3-methyl-2-butenoate

Methyl 2-(Boc-amino)-3-methyl-2-butenoate

Cat. No.: B13677247
M. Wt: 229.27 g/mol
InChI Key: VANRTNRYGXJZRQ-UHFFFAOYSA-N
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Description

Methyl 2-(Boc-amino)-3-methyl-2-butenoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(Boc-amino)-3-methyl-2-butenoate typically involves the protection of an amino group with a Boc group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(Boc-amino)-3-methyl-2-butenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-(Boc-amino)-3-methyl-2-butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(Boc-amino)-3-methyl-2-butenoate involves the protection of the amino group by the Boc group. The Boc group is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions. This selective deprotection allows for the stepwise synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(Cbz-amino)-3-methyl-2-butenoate: Features a carbobenzyloxy (Cbz) protected amino group.

    Methyl 2-(Fmoc-amino)-3-methyl-2-butenoate: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amino group.

Uniqueness

Methyl 2-(Boc-amino)-3-methyl-2-butenoate is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate

InChI

InChI=1S/C11H19NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h1-6H3,(H,12,14)

InChI Key

VANRTNRYGXJZRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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